molecular formula C9H9BrO3 B1469863 Methyl 6-bromo-3-hydroxy-2-methylbenzoate CAS No. 55289-15-1

Methyl 6-bromo-3-hydroxy-2-methylbenzoate

Cat. No.: B1469863
CAS No.: 55289-15-1
M. Wt: 245.07 g/mol
InChI Key: HKSCERDOOWLXTJ-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-3-hydroxy-2-methylbenzoate” is a chemical compound with the CAS Number: 55289-15-1 . It has a molecular weight of 245.07 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C9H9BrO3 . The InChI code for this compound is 1S/C9H9BrO3/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4,11H,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 245.07 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogous Compounds : Methyl 6-bromo-3-hydroxy-2-methylbenzoate is structurally related to compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are found in calichemicin antibiotics. These compounds have been synthesized on a preparative scale from readily available precursors in multiple steps without chromatographic separation (Laak & Scharf, 1989).

  • Electrophilic Substitution Reactions : Studies on derivatives of benzo[b]thiophen, which share a similarity with this compound, show that electrophilic substitution reactions, such as nitration and bromination, lead to the formation of compounds with varying properties. This highlights the chemical reactivity and potential for derivative synthesis (Cooper & Scrowston, 1971).

Biochemical and Environmental Applications

  • Metabolite Detection in Environmental Studies : The study of aromatic metabolites in methanogenic consortia, such as the transformation of m-cresol to 4-hydroxy-2-methylbenzoic acid, involves the use of derivatives like this compound. This kind of research provides insights into the biochemical pathways in environmental microbiology (Londry & Fedorak, 1993).

  • Cancer Cell Line and Microbial Activity Research : Bromophenol derivatives from the red alga Rhodomela confervoides, similar in structure to this compound, have been studied for their activity against human cancer cell lines and microorganisms. These studies contribute to understanding the potential biomedical applications of such compounds (Zhao et al., 2004).

Analytical and Synthetic Chemistry

  • Synthesis of Anti-Cancer Drugs : Derivatives like bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, synthesized from compounds structurally related to this compound, are key intermediates in the synthesis of some anti-cancer drugs. These syntheses showcase the relevance of such compounds in pharmaceutical chemistry (Sheng-li, 2004).

  • Convenient Synthesis of Derivatives : The synthesis of 2-bromo-3-hydroxybenzoate derivatives, including those structurally similar to this compound, has been developed using silica gel-promoted synthesis. This method demonstrates a practical approach for generating derivatives for further chemical analysis and applications (Shinohara et al., 2014).

Safety and Hazards

The safety information for “Methyl 6-bromo-3-hydroxy-2-methylbenzoate” indicates that it has the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

Properties

IUPAC Name

methyl 6-bromo-3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSCERDOOWLXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-hydroxy-2-methylbenzoate (114a, 3.557 g, 21.40 mmol) in dichloromethane (100 mL) in a dry ice/acetonitrile bath (˜−45° C.) was added bromine (1.15 mL, 22.5 mmol) dropwise. The reaction was stirred at −45° C. for 2 hours before Na2S2O3 (sat. aq., 2 mL) was added. The reaction mixture was allowed to warm to room temperature. The reaction mixture was diluted with dichloromethane and washed with water. The dichloromethane layer was concentrated under vacuum, and the resulting crude product was purified by column chromatography (0-40% ethyl acetate/heptane) to give methyl 6-bromo-3-hydroxy-2-methylbenzoate (114b, 4.8 g, 92% yield) as a white solid.
Quantity
3.557 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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